molecular formula C10H20O6S2 B3419247 (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane CAS No. 139506-07-3

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Cat. No.: B3419247
CAS No.: 139506-07-3
M. Wt: 300.4 g/mol
InChI Key: JIHKCHWEXXZTOU-UWVGGRQHSA-N
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Description

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral compound with two methanesulphonyloxymethyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of methanesulfonate esters at both hydroxyl groups of the diol, resulting in the desired product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying chiral recognition in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes, receptors, or other biomolecules, leading to stereoselective binding and activity. The methanesulfonate groups can participate in nucleophilic substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKCHWEXXZTOU-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291564
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139506-07-3, 186204-35-3
Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139506-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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